
ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an intricate chemical compound featuring a unique structure. This compound belongs to the imidazole class of organic compounds and is characterized by its distinctive blend of tolyl and trifluoromethylphenyl groups. The inclusion of these groups imparts the compound with a variety of chemical and physical properties, making it valuable in scientific research and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of Imidazole Core: : The imidazole ring is often constructed through a condensation reaction involving suitable aldehydes and amines.
Introduction of Substituents: : The p-tolyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioester Formation: : The thio group is introduced using thiol compounds under mild conditions, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production methods typically involve optimized conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and advanced purification methods like column chromatography are commonly employed to produce this compound at scale.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the imidazole ring or the trifluoromethylphenyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester or thioether moieties.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles like amines or alcohols.
Major Products Formed from These Reactions
Oxidation: : Formation of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)sulfonyl)acetate.
Reduction: : Varied reduced derivatives depending on the reaction specifics.
Substitution: : Substituted ethyl esters or thioacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is often used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable tool for chemists.
Biology
In biological research, ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can be used to study enzyme interactions and receptor binding due to its imidazole core. This makes it useful in probing the functionality of biological macromolecules.
Medicine
Medically, this compound is explored for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory effects, and this compound might exhibit similar properties.
Industry
In industrial applications, this compound can be utilized in the development of new materials or as an additive to enhance the properties of existing materials, such as polymers or coatings.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets within biological systems. The imidazole ring can coordinate with metal ions, affect enzyme activity, or modulate receptor functions. This molecular recognition ability is key to its activity, with pathways involving oxidative stress response, signal transduction, and metabolic regulation being typical examples.
Comparación Con Compuestos Similares
Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate stands out due to its trifluoromethylphenyl group, which imparts unique electronic properties. Compared to other imidazole derivatives without this group, it exhibits distinct reactivity and biological activity.
Similar Compounds
Methyl 2-(imidazol-2-yl)acetate
Phenyl 1H-imidazole-2-carboxylate
Trifluoromethylbenzyl imidazole derivatives
Each of these compounds shares structural similarities but differs in specific substituents, leading to varied chemical and biological properties. This highlights the uniqueness of this compound in terms of its functionality and applications.
Propiedades
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-3-28-19(27)13-29-20-25-12-18(15-9-7-14(2)8-10-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFKACJYWCKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2668146.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
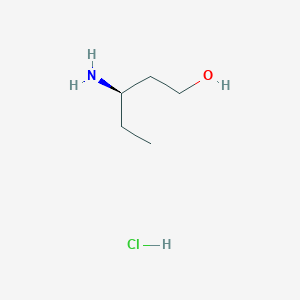
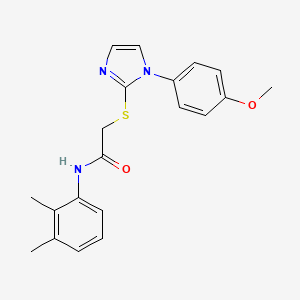
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)
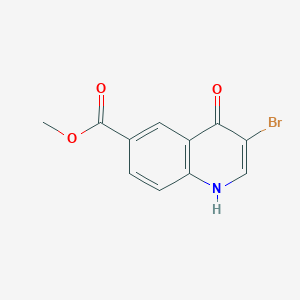
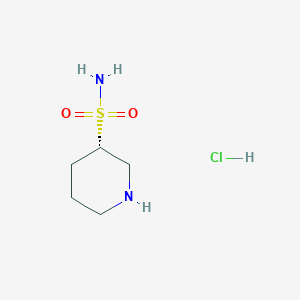
![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
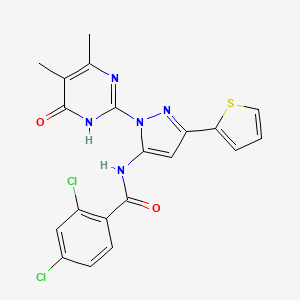
![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)
